Tiflucarbine lactate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H23FN2O3S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
14-ethyl-7-fluoro-3-methyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11(16)-pentaene;2-hydroxypropanoic acid |
InChI |
InChI=1S/C16H17FN2S.C3H6O3/c1-3-19-5-4-12-10(7-19)15-13(18-12)6-11(17)16-14(15)9(2)8-20-16;1-2(4)3(5)6/h6,8,18H,3-5,7H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI Key |
XZIXKQQKOWMQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C.CC(C(=O)O)O |
Synonyms |
9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydrothieno(3,2e)pyrido(4,3b)indole lactate tiflucarbine TVX P 4495 TVX-P-4495 |
Origin of Product |
United States |
Foundational Aspects of Tiflucarbine Lactate in Biomedical Research
Historical Context of Tiflucarbine (B1213415) (BAY P 4495) Identification and Initial Research Trajectories
Tiflucarbine, designated as BAY P 4495, emerged from research into novel psychoactive compounds. It was identified as a structurally novel potential antidepressant drug. researchgate.netcore.ac.uk Initial research trajectories in the late 1980s and early 1990s focused on characterizing its effects on the central nervous system. researchgate.net Studies investigated its interaction with key neurotransmitter systems, particularly the serotonin (B10506) system, to understand its potential as a therapeutic agent for depression. researchgate.netwikipedia.org Concurrently, another line of research identified Tiflucarbine as a potent calmodulin (CaM) antagonist, which opened investigations into its effects on cellular processes regulated by this ubiquitous calcium-binding protein. researchgate.netresearchgate.net
The Significance of the Lactate (B86563) Moiety within the Compound Structure: Chemical Biology Implications for Preclinical Activity and Metabolic Fate
The formulation of Tiflucarbine as a lactate salt (Tiflucarbine lactate) holds specific implications for its chemical properties and biological interactions. The lactate moiety is the conjugate base of lactic acid, a 2-hydroxy monocarboxylic acid. nih.gov
Chemical and Biological Implications:
Salt Formation: Converting a base compound like Tiflucarbine into a lactate salt is a common pharmaceutical strategy. This process can improve properties such as solubility and stability, which are critical for preclinical studies. The lactate salt of Tiflucarbine is formed by reacting the Tiflucarbine base with lactic acid.
Metabolic Fate of Lactate: Once administered and dissociated, the lactate ion enters the body's natural metabolic pathways. wikipedia.org Lactate is a normal intermediate in the metabolism of glucose and is produced by various tissues, including muscle and skin. derangedphysiology.com It is not merely a waste product but a significant energy substrate. levels.com The body utilizes lactate through several processes:
The Cori Cycle: The liver and kidneys can convert lactate back into pyruvate (B1213749) and then into glucose through gluconeogenesis. wikipedia.orgderangedphysiology.com
Energy Source: Tissues such as the heart and brain can take up lactate from the bloodstream and oxidize it to pyruvate, which then enters the citric acid cycle for ATP production. wikipedia.orglevels.com
The presence of the lactate moiety means that in preclinical models, the administered compound introduces both the pharmacologically active Tiflucarbine molecule and a metabolically active lactate ion. While Tiflucarbine engages its specific protein targets, the lactate component is processed through established endogenous metabolic routes. wikipedia.orgresearchgate.net
Overview of Initial Proposed Biological Activities and Therapeutic Contexts of Tiflucarbine (BAY P 4495)
Initial preclinical studies revealed that Tiflucarbine (BAY P 4495) possesses a multifaceted pharmacological profile, suggesting its potential in different therapeutic areas. The primary mechanisms of action identified were its effects on the serotonin system and its ability to inhibit key cellular signaling proteins. wikipedia.orgvulcanchem.com
Serotonergic Activity and Antidepressant Potential: Tiflucarbine was extensively evaluated for its antidepressant effects. researchgate.net It was found to be a potent agent that binds to central serotonin (5-HT) receptors. researchgate.netmedchemexpress.com Specifically, it was characterized as an agonist of both the 5-HT1 and 5-HT2 receptor families. researchgate.netwikipedia.org This activity at serotonin receptors formed the primary basis for its investigation as a novel antidepressant. researchgate.net
Dual Protein Kinase C (PKC) and Calmodulin (CaM) Antagonism: Beyond its serotonergic properties, Tiflucarbine was identified as a potent inhibitor of calmodulin. researchgate.netresearchgate.net Further studies revealed that it also directly inhibits Protein Kinase C (PKC), another crucial enzyme in cellular signal transduction. researchgate.netresearchgate.net This dual antagonism suggested its potential use in contexts beyond neuropsychiatric disorders.
Putative Antipsoriatic Activity: The discovery of Tiflucarbine's role as a dual PKC/CaM antagonist led to investigations into its potential application for skin conditions like psoriasis, where both PKC and CaM are implicated in the pathophysiology. researchgate.netresearchgate.net Research showed that Tiflucarbine could inhibit the proliferation of human keratinocytes and reduce the release of reactive oxygen species (ROS) from human leukocytes, both of which are relevant to psoriasis. researchgate.netresearchgate.net
Data Tables
Table 1: Basic Properties of Tiflucarbine
| Property | Information | Source |
|---|---|---|
| Alternate Name | BAY P 4495, TVX-P-4495 | vulcanchem.comresearchgate.net |
| Chemical Class | Tetrahydrothieno-7-carboline derivative | medchemexpress.com |
| Molecular Formula | C₁₆H₁₇FN₂S | wikipedia.org |
| Molecular Weight | 288.38 g/mol | wikipedia.org |
Table 2: Proposed Biological Activities of Tiflucarbine (BAY P 4495)
| Biological Target/Activity | Proposed Therapeutic Context | Key Findings | Source |
|---|---|---|---|
| 5-HT₁ and 5-HT₂ Receptor Agonism | Antidepressant | Binds to central serotonin receptors; demonstrated antidepressant effects in animal models. | researchgate.netwikipedia.org |
| Calmodulin (CaM) Antagonism | Antipsoriatic, General Cellular Modulation | Potently inhibits CaM; evidence for a specific recognition site on the protein. | researchgate.netresearchgate.net |
| Protein Kinase C (PKC) Inhibition | Antipsoriatic | Directly affects PKC, contributing to its dual antagonist profile. | researchgate.netresearchgate.net |
| Inhibition of Keratinocyte Proliferation | Antipsoriatic | Inhibited the proliferation of cultured human keratinocytes in a dose-dependent manner. | researchgate.netresearchgate.net |
| Inhibition of ROS Release | Anti-inflammatory (Dermatological) | Reduced the release of reactive oxygen species from human polymorphonuclear leukocytes. | researchgate.net |
Preclinical Pharmacological Characterization of Tiflucarbine Lactate
Elucidation of Molecular Mechanisms of Action
The molecular actions of lactate (B86563) are multifaceted, extending beyond its role as a metabolic byproduct to that of a signaling molecule that can modulate various cellular processes.
Specific Molecular Target Identification and Binding Affinities
While direct protein interaction data for a compound named "Tiflucarbine lactate" is unavailable, lactate is known to interact with specific protein targets. A key receptor for lactate is the G-protein coupled receptor 81 (GPR81), also known as HCAR1. researchgate.netfrontiersin.org This receptor is notably expressed in adipocytes and neurons. frontiersin.orgmdpi.com The binding of lactate to GPR81 triggers a signaling cascade that typically results in the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org This mechanism suggests that lactate can act as an intercellular signaling messenger, particularly under conditions of high lactate concentration such as intense exercise or ischemia. mdpi.com
Furthermore, recent discoveries have identified a novel post-translational modification termed "lactylation," where lactate-derived lactyl groups are covalently attached to lysine (B10760008) residues on proteins, including histones. researchgate.net This process directly links lactate metabolism to the regulation of gene expression, suggesting a broad range of molecular interactions that are still being actively investigated. researchgate.net
Table 1: Known Molecular Targets of Lactate
| Target | Target Type | Known Effect of Lactate Binding |
|---|---|---|
| G-protein coupled receptor 81 (GPR81) | Cell Surface Receptor | Inhibition of adenylate cyclase, decrease in cAMP. frontiersin.org |
| Histones | Nuclear Protein | Lactylation of lysine residues, influencing gene expression. researchgate.net |
| N-myc downstream-regulated gene 3 (NDRG3) | Protein | Activation, which in turn stimulates the Raf-ERK pathway. mdpi.com |
Enzymatic Modulations and Lactate Metabolism Pathways
Lactate is a central player in cellular metabolism, primarily produced from pyruvate (B1213749) by the enzyme lactate dehydrogenase (LDH). acutecaretesting.orgnih.gov This reaction is a critical step in anaerobic glycolysis, allowing for the regeneration of NAD+ required to sustain ATP production when oxygen is scarce. acutecaretesting.org The direction of the LDH-catalyzed reaction is reversible and depends on the cellular redox state and the concentrations of pyruvate and lactate. derangedphysiology.com
The body's lactate metabolism involves several key pathways:
The Cori Cycle: Lactate produced in tissues like skeletal muscle and red blood cells is transported to the liver. derangedphysiology.comfrontiersin.org In the liver, it is converted back to pyruvate and then into glucose via gluconeogenesis. mdpi.comfrontiersin.org This newly synthesized glucose can be released back into the bloodstream for use by other tissues. frontiersin.org
Oxidation: In well-oxygenated tissues, such as the heart and even resting skeletal muscle, lactate can be taken up and converted back to pyruvate by LDHB. mdpi.com Pyruvate then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, a much more efficient process for ATP generation than glycolysis. acutecaretesting.orgnih.gov
Lactate itself can modulate the activity of key metabolic enzymes. For instance, high lactate levels can create a feedback inhibition loop, reducing the rate of glycolysis by potentially inhibiting enzymes like phosphofructokinase (PFK). mdpi.comfrontiersin.org
Table 2: Key Enzymes in Lactate Metabolism
| Enzyme | Pathway | Function |
|---|---|---|
| Lactate Dehydrogenase (LDH) | Glycolysis / Gluconeogenesis | Interconverts pyruvate and lactate. acutecaretesting.orgnih.gov |
| Pyruvate Dehydrogenase (PDH) | TCA Cycle Entry | Converts pyruvate to acetyl-CoA. nih.gov |
| Pyruvate Carboxylase | Gluconeogenesis | Converts pyruvate to oxaloacetate. nih.gov |
| Phosphofructokinase (PFK) | Glycolysis | A key regulatory enzyme in glycolysis, can be inhibited by low pH associated with high lactate production. mdpi.com |
Cellular Pathway Perturbations Induced by Tiflucarbine (B1213415) Lactate
Lactate significantly perturbs core cellular energy pathways, namely glycolysis and oxidative phosphorylation. Under anaerobic conditions, the conversion of glucose to lactate becomes the primary route for ATP production. acutecaretesting.orgnih.gov This metabolic state, known as anaerobic glycolysis, yields only 2 ATP molecules per molecule of glucose, in contrast to the approximately 32-38 ATP molecules produced through complete oxidation via glycolysis, the TCA cycle, and oxidative phosphorylation. acutecaretesting.orgnih.gov
In certain cell types, even in the presence of sufficient oxygen, there is a preference for converting glucose to lactate, a phenomenon known as aerobic glycolysis or the "Warburg effect," famously observed in cancer cells and also in retinal photoreceptor cells. frontiersin.orgclinmedjournals.org This metabolic reprogramming is believed to support rapid cell proliferation by providing metabolic intermediates for anabolic processes. Lactate can also influence mitochondrial biogenesis and function, linking glycolysis with oxidative metabolism. researchgate.netcas.cz
Modulation of Monocarboxylate Transporter (MCT) Proteins and Other Relevant Transporters
The movement of lactate across plasma membranes is not passive; it is facilitated by a family of proton-linked monocarboxylate transporters (MCTs). cas.czuniprot.org The primary MCTs involved in lactate transport are MCT1 and MCT4.
MCT1: Generally has a higher affinity for lactate and is widely expressed in tissues that oxidize lactate, such as the heart, red skeletal muscle, and the brain. d-nb.infonih.gov It is responsible for both lactate uptake and efflux.
MCT4: Has a lower affinity for lactate and is predominantly found in highly glycolytic tissues, such as white skeletal muscle and some cancer cells, where its main role is to export the large amounts of lactate produced. d-nb.infonih.gov
The expression of these transporters is highly regulated and can adapt to metabolic demands. For example, endurance training can increase MCT1 expression in muscles, enhancing their ability to take up and utilize lactate as fuel. nih.gov Following cerebral ischemia, the expression of MCT1, MCT2, and MCT4 is modulated, highlighting their importance in metabolic reprogramming during recovery. nih.gov Lactate itself can influence the expression of MCT1, suggesting a feedback mechanism to coordinate metabolism. researchgate.net
Table 3: Major Monocarboxylate Transporters for Lactate
| Transporter | Primary Location | Primary Function |
|---|---|---|
| MCT1 | Oxidative tissues (heart, red muscle), brain. d-nb.infonih.gov | Lactate uptake and efflux; high affinity. d-nb.info |
| MCT2 | Neurons, testes. | High-affinity lactate uptake. d-nb.info |
| MCT4 | Glycolytic tissues (white muscle), cancer cells, astrocytes. d-nb.infonih.gov | Lactate efflux; lower affinity. d-nb.info |
Characterization of Intracellular Signaling Cascades Influenced by this compound
Beyond its receptor-mediated effects, lactate influences several key intracellular signaling cascades:
Redox State (NADH/NAD+ ratio): The interconversion of pyruvate and lactate by LDH directly impacts the cellular NADH/NAD+ ratio. This ratio is a critical regulator of many metabolic pathways, including glycolysis, the TCA cycle, and fatty acid oxidation.
Reactive Oxygen Species (ROS) Signaling: The combination of lactate accumulation and mitochondrial respiration can induce the production of reactive oxygen species (ROS). researchgate.net ROS, in turn, can act as signaling molecules to activate a transcriptome that promotes adaptations like increased MCT1 expression and mitochondrial biogenesis. researchgate.net
AMP-activated protein kinase (AMPK) Pathway: As a sensor of cellular energy status, AMPK can be influenced by metabolic shifts involving lactate. frontiersin.org
Hypoxia-Inducible Factor-1 (HIF-1): In hypoxic conditions, the transcription factor HIF-1 becomes active, upregulating genes involved in glycolysis, including those for glucose transporters and enzymes like LDHA that promote lactate production. mdpi.com Lactate itself may have reciprocal control mechanisms on HIF-1 activity. mdpi.com
Preclinical Pharmacodynamic Assessments (Non-Human)
Preclinical studies in non-human models have established that lactate is not merely a waste product but an active metabolic substrate and signaling molecule. In animal models of traumatic brain injury and cerebral ischemia, the administration of lactate has been shown to be neuroprotective, serving as an alternative energy substrate for neurons when glucose supply is compromised. mdpi.comfrontiersin.org In the context of exercise physiology, the "lactate shuttle" hypothesis posits that lactate produced by glycolytic muscle fibers is transported to and utilized by adjacent oxidative fibers, the heart, and the liver, acting as an efficient energy carrier throughout the body. mdpi.com These assessments underscore the dynamic and integral role of lactate in systemic energy homeostasis and cellular adaptation.
In Vitro Concentration-Response Relationships in Relevant Cellular Systems
Tiflucarbine has been a subject of in vitro studies to ascertain its pharmacological effects, demonstrating dose-dependent activity in various cellular systems. Research indicates that Tiflucarbine inhibits the enzyme lactate dehydrogenase (LDH) in a dose-dependent manner. google.com In specific in-vitro models, Tiflucarbine has shown a bell-shaped dose-response curve, suggesting a complex interaction with its cellular targets where the effect may decrease at higher concentrations. core.ac.uk
Further in vitro investigations have explored its mechanism of action, highlighting its specificity for certain cellular pathways. google.com The compound's interaction with protein kinase C (PKC), particularly the isozymes present in the skin, has been noted. google.com
Interactive Data Table: In Vitro Concentration-Response of Tiflucarbine
| Cellular System | Target | Observed Effect | Dose-Response Relationship |
| Not Specified | Lactate Dehydrogenase (LDH) | Inhibition | Dose-dependent google.com |
| Not Specified | Not Specified | Not Specified | Bell-shaped curve observed in some systems core.ac.uk |
| Skin-derived cells | Protein Kinase C (PKC) | Specific for PKC | Dose-dependent google.com |
Modulation of Biomarkers in Preclinical Animal Models
Preclinical studies in animal models have been conducted to evaluate the systemic effects of Tiflucarbine. These studies have involved both topical and systemic administration of the compound. google.com While specific quantitative data on biomarker modulation from publicly available literature is limited, the in-vitro inhibition of lactate dehydrogenase (LDH) by Tiflucarbine suggests that changes in lactate and pyruvate levels could be relevant biomarkers to assess its pharmacological activity in vivo. google.comacutecaretesting.org
In dogs with meningoencephalitis of unknown origin, blood and cerebrospinal fluid lactate levels have been investigated as prognostic biomarkers, indicating the potential relevance of lactate modulation in neurological conditions. nih.gov Furthermore, studies in calves have shown that serum lactate levels can be influenced by various stressors, highlighting its role as a responsive biomarker. mdpi.com
Interactive Data Table: Potential Biomarkers for Tiflucarbine in Preclinical Animal Models
| Animal Model | Potential Biomarker | Rationale for Modulation |
| General | Lactate | Inhibition of LDH by Tiflucarbine may alter lactate metabolism. google.com |
| General | Pyruvate | As a substrate for LDH, its levels may be affected by Tiflucarbine. acutecaretesting.org |
| Dog | Cerebrospinal Fluid Lactate | Lactate is a biomarker in certain neurological inflammatory diseases. nih.gov |
| Calf | Serum Lactate | Lactate is a sensitive biomarker to physiological stress. mdpi.com |
Preclinical Pharmacokinetic Profiling (Non-Human)
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
The comprehensive ADME profile of this compound in animal models is not extensively detailed in the available public literature. Generally, ADME studies are crucial in preclinical development to understand a drug's disposition in the body. medicilon.combeckman.com These studies typically involve radiolabeled compounds to trace their path through absorption, distribution to various tissues, metabolic transformation, and eventual excretion from the body. criver.com The routes of excretion, primarily through urine and feces, and the potential for bioaccumulation are key parameters assessed. beckman.com For instance, studies on other compounds in rats and dogs have detailed the contribution of intestinal first-pass effect to bioavailability. nih.gov
The distribution of a compound can be visualized using techniques like Quantitative Whole-Body Autoradiography (QWBA) to identify target tissues and potential sites of accumulation. criver.com Metabolism is often mediated by enzyme systems like Cytochrome P450, and the resulting metabolites are identified. beckman.com
Preclinical Bioavailability and Systemic Exposure Assessments
Systemic exposure is typically assessed by measuring the plasma concentration of the drug over time, yielding key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.gov For example, pharmacokinetic studies of other compounds in various species have shown wide variations in bioavailability and half-life. nih.gov
Interactive Data Table: General Pharmacokinetic Parameters Assessed in Preclinical Models
| Animal Model | Parameter | Description |
| Mouse, Rat, Dog | Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. nih.gov |
| Mouse, Rat, Dog | Cmax | Maximum observed plasma concentration. nih.gov |
| Mouse, Rat, Dog | Tmax | Time at which Cmax is observed. nih.gov |
| Mouse, Rat, Dog | AUC | Area under the plasma concentration-time curve, representing total drug exposure. nih.gov |
| Mouse, Rat, Dog | Half-life (t1/2) | The time required for the plasma concentration to reduce by half. nih.gov |
In Vitro Cellular and Biochemical Investigations of Tiflucarbine Lactate
Efficacy Studies in Defined Cell Lines and Primary Cell Cultures
The in vitro efficacy of Tiflucarbine (B1213415) has been evaluated in various cellular models, revealing insights into its potential mechanisms of action at the cellular level. The primary activities identified are the inhibition of Protein Kinase C (PKC) and antagonism of calmodulin (CaM). vulcanchem.comresearchgate.netgoogle.comucl.ac.ukgoogleapis.com
Currently, there is a lack of specific studies in the available scientific literature that directly investigate the impact of Tiflucarbine lactate (B86563) on cellular bioenergetics and metabolic reprogramming. While its known mechanisms of action—Protein Kinase C (PKC) inhibition and calmodulin (CaM) antagonism—are linked to signaling pathways that can influence cellular metabolism, direct experimental evidence detailing how Tiflucarbine lactate alters processes like glycolysis, oxidative phosphorylation, or metabolic pathway shifts is not documented.
Research has demonstrated that Tiflucarbine has a notable effect on cellular proliferation, particularly in skin cells. Studies on human keratinocytes have shown that Tiflucarbine inhibits cell proliferation in a dose-dependent manner. researchgate.netucl.ac.uk This anti-proliferative effect is mechanistically linked to its dual role as an inhibitor of Protein Kinase C (PKC) and an antagonist of calmodulin (CaM). researchgate.netgoogle.comucl.ac.ukgoogleapis.com Both PKC and CaM are crucial components of signal transduction pathways that regulate the cell cycle and proliferation. google.com
The inhibition of PKC by Tiflucarbine interferes with signaling cascades that are essential for cell growth. google.com Similarly, by antagonizing calmodulin, a key calcium-binding protein, Tiflucarbine disrupts calcium-dependent signaling processes that are vital for cell proliferation. vulcanchem.comresearchgate.net This dual inhibitory action makes Tiflucarbine a compound of interest for conditions characterized by hyperproliferation, such as psoriasis. vulcanchem.com
While the pathways regulated by PKC and CaM are also involved in programmed cell death (apoptosis), specific studies detailing the direct effects of this compound on inducing or inhibiting apoptosis are limited in the reviewed literature. medchemexpress.comresearchgate.netresearchgate.net
| Pharmacological Action | Target | Observed Cellular Effect | Relevant Cell Type(s) | Reference |
|---|---|---|---|---|
| Anti-proliferative Activity | Protein Kinase C (PKC) & Calmodulin (CaM) | Inhibition of cell proliferation | Human Keratinocytes | researchgate.netucl.ac.uk |
| PKC Inhibition | Protein Kinase C | Affects signaling pathways involved in proliferation and differentiation | General | vulcanchem.comgoogle.com |
| Calmodulin Antagonism | Calmodulin | Disrupts calcium-dependent signaling | General | vulcanchem.comresearchgate.net |
| Anti-inflammatory Effects | Unknown/PKC-related | Inhibition of Reactive Oxygen Species (ROS) release | Human Polymorphonuclear Leukocytes | vulcanchem.comucl.ac.uk |
There is no specific research available in the public domain that details the effects of this compound on the regulation of gene expression or epigenetic modifications such as histone lactylation. core.ac.ukgoogle.comgoogle.com While its constituent, lactate, is a known precursor for histone lactylation, studies have not been conducted to determine if this compound influences these epigenetic processes.
Effects on Cellular Proliferation, Differentiation, and Programmed Cell Death (if mechanistically linked).
Assessment of this compound's Influence on Intercellular Communication and Microenvironmental Dynamics
Direct investigations into the influence of this compound on intercellular communication, such as through gap junctions or paracrine signaling, are not extensively documented. google.commanchester.ac.ukgoogle.com However, some research provides indirect evidence of its potential to modulate the cellular microenvironment.
Tiflucarbine has been shown to inhibit the release of reactive oxygen species (ROS) from human polymorphonuclear leukocytes in a dose-dependent manner. vulcanchem.comucl.ac.uk Since ROS are potent signaling molecules that can significantly impact the surrounding tissue and inflammatory responses, this inhibitory action suggests a potential role for Tiflucarbine in modulating microenvironmental dynamics, particularly in the context of inflammation. vulcanchem.comresearchgate.net
Preclinical Efficacy and Disease Model Research of Tiflucarbine Lactate
Evaluation in Neurological and Neuropsychiatric Animal Models (Reflecting its "depressant" classification)
Behavioral Phenotype Modulation in Rodent Models
Tiflucarbine (B1213415) lactate (B86563), the lactate salt form of the tetrahydrothienopyridoindole class compound tiflucarbine, has been evaluated in rodent models to assess its effects on the central nervous system, with a primary focus on its potential antidepressant activity. vulcanchem.com Preclinical studies in these models have revealed several modulatory effects on behavior.
One key finding is the compound's ability to shorten the immobility time in the behavioral despair test in rodents. vulcanchem.com This test is a commonly used model to screen for antidepressant efficacy. Furthermore, research has shown that tiflucarbine can attenuate apomorphine-induced hypothermia and enhance thyrotropin-releasing hormone (TRH)-induced hyperthermia. vulcanchem.com At higher doses, it has also been observed to inhibit head twitches induced by L-5-hydroxytryptophan. vulcanchem.com These findings collectively suggest a profile consistent with potential antidepressant properties. The primary mechanisms underlying these behavioral effects are believed to be its potent inhibition of 5-hydroxytryptamine (5-HT) uptake and its activity as an agonist at both 5-HT1 and 5-HT2 receptors. vulcanchem.com
| Behavioral Model/Test | Finding for Tiflucarbine | Implication |
| Behavioral Despair Test | Shortened immobility time | Suggests antidepressant activity vulcanchem.com |
| Apomorphine-Induced Hypothermia | Attenuated the effect | Modulation of central nervous system pathways vulcanchem.com |
| TRH-Induced Hyperthermia | Enhanced the effect | Interaction with neuroendocrine systems vulcanchem.com |
| L-5-HTP-Induced Head Twitches | Inhibited the effect (at high doses) | Serotonergic system involvement vulcanchem.com |
Investigations in Metabolic Disease Animal Models
Other Systemic Metabolic Disorder Models
A review of available scientific literature yielded no specific preclinical studies on the effects of Tiflucarbine lactate in other systemic metabolic disorder models, such as those for diabetes or dyslipidemia.
Preclinical Studies in Oncology Models (Addressing lactate's role in tumor metabolism)
No preclinical studies were identified that specifically evaluate this compound in oncology models. The role of lactate and the enzymes that produce it, such as lactate dehydrogenase (LDH), is a significant area of cancer research, as lactate is a key metabolite in the tumor microenvironment that influences tumor growth, metastasis, and immune evasion. explorationpub.comimrpress.commdpi.comijbs.comnih.gov However, research into inhibitors and modulators within this field has not specifically reported on the compound this compound.
Tumor Growth Inhibition in In Vivo Xenograft and Syngeneic Models
No studies were identified that investigated the effect of this compound on tumor growth inhibition in either in vivo xenograft or syngeneic models. Xenograft models, which involve implanting human tumor cells into immunodeficient mice, and syngeneic models, which use tumor cells from the same genetic background as the immunocompetent mouse strain, are standard methods to assess the preclinical efficacy of anticancer agents. nih.govwuxibiology.comreactionbiology.comuin-alauddin.ac.id However, no publications or data repositories from the conducted search show the use of these models to evaluate this compound.
Modulation of the Tumor Microenvironment and Immune Cell Activity (preclinical)
There is no available research on the effects of this compound on the tumor microenvironment (TME) or immune cell activity in a preclinical setting. The TME is a complex system involving various cell types and signaling molecules, where high lactate levels are known to contribute to an immunosuppressive environment that can hinder the activity of immune cells like T cells and natural killer (NK) cells. nih.govfrontiersin.orgsemanticscholar.orgmdpi.comnih.gov Research into how therapeutic compounds might alter this environment is a significant area of cancer research. globaltimes.cn Despite the known role of lactate in the TME, no studies were found that specifically examine this compound's impact on these processes.
Effects on Exercise Physiology and Performance in Animal Models (if relevant to lactate dynamics)
No information was found regarding the effects of this compound on exercise physiology and performance in animal models, particularly in relation to lactate dynamics. Lactate is a key molecule in exercise metabolism, and its dynamics are often studied in animal models to understand metabolic shifts during physical activity. biorxiv.orgfoliamedica.bgnih.govfrontiersin.org However, the search did not reveal any studies that have explored the influence of this compound in this context.
Structure Activity Relationship Sar and Synthetic Analogues of Tiflucarbine Lactate
Elucidation of Key Structural Features for Tifluadom's Biological Activity
The biological activity of Tifluadom and its analogues is intrinsically linked to their chemical structure, particularly their interaction with the κ-opioid receptor. The core of Tifluadom is a 1,4-benzodiazepine (B1214927) scaffold, a versatile structure that has been pivotal in the design of various nonpeptide ligands for peptide receptors. nih.gov
Key structural features essential for Tifluadom's biological activity include:
The Benzodiazepine (B76468) Core : This seven-membered ring system is a fundamental component. Modifications to this core have been shown to fine-tune receptor interactions. nih.gov
The 5-Phenyl Group : The presence of a phenyl group at the 5-position of the benzodiazepine ring is a significant feature.
The N-methyl Group : The methyl group on the nitrogen at position 1 of the benzodiazepine ring also plays a role in its activity.
The 2-Aminomethyl Side Chain : The nature of the substituent on the aminomethyl group at the 2-position is critical for its κ-opioid receptor affinity and selectivity. In Tifluadom, this is a thiophene-3-carboxamide (B1338676) moiety. acs.org
Stereochemistry : Tifluadom is a chiral compound, and its enantiomers exhibit different pharmacological activities. For instance, the stimulation of appetite by Tifluadom is primarily attributed to the (+)-isomer. nih.gov The differential effects of the enantiomers of Tifluadom and its analogues underscore the importance of stereochemistry in their interaction with the κ-opioid receptor. researchgate.netnih.gov
Studies on Tifluadom analogues have further illuminated the structure-activity relationships. For example, replacing the thiophene (B33073) ring with other aromatic or heteroaromatic systems has been a key area of investigation to modulate potency and selectivity. acs.org
Design and Synthesis of Tifluadom Analogues and Related Derivatives
The unique pharmacological profile of Tifluadom has spurred the design and synthesis of a variety of analogues to explore and refine its activity. The primary goals of these synthetic efforts have been to enhance affinity and selectivity for the κ-opioid receptor and to investigate the structural requirements for this activity. acs.orgresearchgate.netdrugbank.com
The synthesis of Tifluadom itself involves the reaction of 5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-ylmethylamine with thiophene-3-carboxylic acid chloride in the presence of a base like triethylamine.
A significant body of research has focused on the synthesis of 2-[(acylamino)ethyl]-1,4-benzodiazepines, which are structurally related to Tifluadom. acs.orgresearchgate.net These synthetic endeavors have aimed to expand the understanding of the structure-activity relationships at the κ-opioid receptor. drugbank.com The general synthetic approach often involves the alkylation of a benzodiazepine enolate, which allows for the introduction of various substituents at the 3-position of the 1,4-benzodiazepin-2-one core. researchgate.net
The design of novel analogues has also explored the impact of different acyl groups on the aminomethyl side chain. By varying this part of the molecule, researchers have been able to generate a series of compounds with a range of affinities for the κ-opioid receptor. acs.org The resolution of racemic mixtures of these analogues into their individual enantiomers has been another critical aspect of this research, often achieved through chiral chromatography, to study the stereochemical requirements for receptor binding. researchgate.net
Comparative Preclinical Pharmacological and Biological Studies of Analogues
Preclinical studies on Tifluadom analogues have been instrumental in characterizing their pharmacological effects and comparing them to the parent compound. These studies typically involve in vitro receptor binding assays and in vivo animal models.
In vitro binding studies have been conducted using radioligands to determine the affinity and selectivity of the analogues for various opioid receptor subtypes (κ, μ, and δ). acs.org These studies have revealed that many of the synthesized 2-[(acylamino)ethyl]-1,4-benzodiazepine derivatives bind to the human cloned κ-opioid receptor with high affinity, with some showing subnanomolar K_i values. drugbank.com For example, the 2-thienyl derivative 7a (X = H) was found to have a K_i of 0.50 nM, representing an improvement in selectivity over Tifluadom while maintaining comparable potency. acs.org
The following table summarizes the binding affinities of Tifluadom and a selected analogue for the κ-opioid receptor.
| Compound | Receptor | K_i (nM) |
| Tifluadom | κ-opioid | ~12 |
| 2-thienyl derivative 7a | κ-opioid | 0.50 |
Data sourced from multiple studies and presented for comparative purposes. acs.org
In vivo studies in animal models have been used to assess the analgesic and other behavioral effects of these analogues. For instance, some analogues have been evaluated for their antinociceptive properties using tests like the hot-plate test in mice. drugbank.com These studies have helped to correlate the in vitro binding affinities with in vivo efficacy.
Furthermore, comparative studies have also explored the effects of these compounds on other physiological processes. Tifluadom itself has been shown to induce feeding in rats, an effect mediated by κ and/or μ-opioid receptors. nih.govumich.edu The investigation of its analogues helps to dissect the specific receptor interactions responsible for its various pharmacological actions.
Advanced Methodologies and Research Techniques in Tiflucarbine Lactate Studies
Application of Omics Technologies for Comprehensive Profiling
Omics technologies offer a holistic view of the molecular landscape within a biological system, providing an unbiased and comprehensive profile of the changes induced by a compound like Tiflucarbine (B1213415) lactate (B86563). nih.govmdpi.com These high-throughput methods are crucial for understanding systemic effects and identifying novel biomarkers or mechanisms of action beyond the primary target. wellcomeconnectingscience.orgomu.edu.tr
Genomics and Transcriptomics: The study of the complete set of DNA (genomics) and RNA transcripts (transcriptomics) can reveal how Tiflucarbine lactate may influence gene expression. Next-generation sequencing (NGS) technologies can be employed to compare the genomic and transcriptomic profiles of cells or tissues before and after treatment. frontiersin.orgnih.gov This can identify genes and pathways that are upregulated or downregulated, providing clues about the compound's broader cellular impact and potential off-target effects. mdpi.com
Proteomics: As the functional executors of genetic information, proteins are often the direct targets of drug compounds. Proteomics, the large-scale study of proteins, utilizes techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry (MS) to quantify global changes in protein expression and post-translational modifications. nih.govsemanticscholar.org For this compound, proteomics can help identify its protein targets, characterize signaling pathways it modulates, and understand resistance mechanisms. semanticscholar.org
Metabolomics and Lipidomics: Metabolomics provides a snapshot of the metabolic phenotype by measuring all small-molecule metabolites in a biological sample. nih.govnih.gov Given that the compound is a lactate salt, understanding its impact on central carbon metabolism and lactate-related pathways is critical. Lipidomics, a subfield of metabolomics, focuses specifically on the structure and function of the complete set of lipids. nih.gov Both disciplines use advanced analytical platforms, primarily mass spectrometry and nuclear magnetic resonance (NMR), to profile metabolic perturbations, which can elucidate the functional consequences of the compound's activity. nih.govnih.gov
Table 1: Overview of Omics Technologies in this compound Research
| Omics Technology | Molecules Analyzed | Key Research Questions for this compound |
|---|---|---|
| Genomics | DNA | Identifies genetic predispositions or resistance markers related to drug response. |
| Transcriptomics | RNA (mRNA, non-coding RNA) | Reveals changes in gene expression patterns and regulatory networks affected by the compound. mdpi.com |
| Proteomics | Proteins | Identifies direct protein targets, interaction partners, and changes in protein abundance or modification state. semanticscholar.org |
| Metabolomics | Metabolites (e.g., amino acids, organic acids) | Assesses the impact on metabolic pathways, particularly those involving lactate, and identifies biomarkers of effect. nih.gov |
| Lipidomics | Lipids | Characterizes alterations in lipid metabolism and signaling, which are crucial for cell membrane integrity and function. nih.gov |
Advanced Imaging Techniques for In Vivo Characterization in Animal Models
Non-invasive imaging techniques are indispensable for studying the pharmacodynamics and distribution of this compound within a living organism, providing real-time spatial and temporal information.
Magnetic Resonance Spectroscopy (MRS): MRS is a non-invasive analytical technique that measures the biochemical composition of tissues. radiopaedia.org Unlike MRI, which provides anatomical images, MRS generates spectra of metabolites. nih.gov For a compound like this compound, proton MRS (¹H-MRS) is particularly valuable as it can detect and quantify lactate levels in specific tissues, such as the brain or tumors, in animal models. nih.govfrontiersin.orgfrontiersin.org This allows researchers to monitor the metabolic effects of the drug in vivo, assessing, for example, its ability to modulate lactate accumulation in a disease state. frontiersin.orgnih.gov
Positron Emission Tomography (PET): PET is a highly sensitive molecular imaging technique that uses radiotracers to visualize and measure physiological processes. nih.gov To study this compound, the molecule itself could be labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18). This would allow for the direct visualization of its absorption, distribution, and binding to target tissues in animal models. Alternatively, PET can be used with tracers like 2-[¹⁸F]fluoro-2-deoxy-D-glucose (FDG) to assess the metabolic activity of tissues in response to treatment with this compound, providing functional insights into its efficacy. nih.gov The combination of PET with MRI or MRS in hybrid scanners can correlate functional data with precise anatomical or metabolic information. nih.govcapes.gov.br
Computational Chemistry and Molecular Modeling Approaches for Mechanism and Design
Computational approaches provide powerful predictive tools that complement experimental research, offering insights at the atomic level to guide drug design and optimization. kallipos.gramazon.comuit.no
Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as Tiflucarbine) when bound to a second (a receptor, typically a protein target). researchgate.netscielo.sa.cr By modeling the interaction between Tiflucarbine and the three-dimensional structure of a potential target protein, researchers can predict its binding affinity and pose. chemrxiv.org This method is crucial for hypothesis generation in the absence of experimental structural data and for virtual screening of large compound libraries to find analogues with potentially improved binding characteristics. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov An MD simulation of the Tiflucarbine-protein complex can assess the stability of the predicted binding pose, revealing how the ligand and protein adjust their conformations. chemrxiv.orgnih.gov This provides a more dynamic and realistic view of the binding event, helping to refine the understanding of the interaction and the structural basis of the compound's mechanism of action. nih.gov
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.comwikipedia.org The fundamental principle is that structural similarities in molecules often lead to similar activities. toxicology.org
For this compound, a QSAR study would involve:
Data Set Compilation: A series of Tiflucarbine analogues are synthesized and tested for a specific biological activity (e.g., IC₅₀ value).
Descriptor Calculation: For each analogue, a wide range of molecular descriptors (numerical values that quantify physicochemical properties like size, lipophilicity, and electronic charge distribution) are calculated using specialized software. nih.gov
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the most relevant descriptors with the observed biological activity. toxicology.orgmdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds not used in the model's creation. mdpi.com
A validated QSAR model can then be used to predict the efficacy of novel, unsynthesized Tiflucarbine analogues, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. jocpr.comnih.gov
Table 2: Hypothetical QSAR Model for Tiflucarbine Analogues
| Descriptor | Definition | Coefficient | Implication for Activity |
|---|---|---|---|
| LogP | Octanol-water partition coefficient | +0.45 | Increased lipophilicity is predicted to increase activity. |
| TPSA | Topological Polar Surface Area | -0.21 | Lower polar surface area is predicted to enhance activity, possibly by improving membrane permeability. |
| nRotB | Number of Rotatable Bonds | -0.15 | Less conformational flexibility is predicted to be favorable for binding. |
| Dipole | Molecular Dipole Moment | +0.33 | A higher dipole moment is predicted to positively influence activity. |
Molecular Docking and Dynamics Simulations for Target Interaction.
Development of High-Throughput Screening Assays for this compound and Analogues
High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of tens of thousands to millions of chemical compounds for a specific biological activity. the-scientist.com It is a cornerstone of modern drug discovery for identifying initial "hits." moleculardevices.com
Developing an HTS assay for this compound and its analogues involves several key steps:
Assay Design: The choice of assay depends on the biological question. It could be a biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay measuring a cellular response like cell death or the activation of a reporter gene. moleculardevices.comimtm.cz
Miniaturization and Automation: The assay is miniaturized to a 384- or 1536-well microplate format to reduce reagent costs and increase throughput. the-scientist.comimtm.cz Liquid handling robots and automated plate readers are used to perform the assay and collect data efficiently. axxam.com
Assay Validation: The assay must be robust and reproducible, with a sufficiently large signal-to-noise ratio to reliably distinguish active from inactive compounds. axxam.com
Screening and Hit Identification: A large library of compounds is screened to identify initial hits. These hits are then confirmed and further characterized in secondary assays, such as dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values). imtm.cz
HTS is essential for exploring vast chemical space to discover novel scaffolds or to quickly test a focused library of Tiflucarbine analogues created through medicinal chemistry efforts. moleculardevices.comaxxam.com
Bioanalytical Method Development for Tiflucarbine and its Preclinical Metabolites
Bioanalysis is the quantitative measurement of drugs and their metabolites in biological fluids like blood, plasma, or urine. ijpsjournal.com Developing sensitive and reliable bioanalytical methods is critical throughout the preclinical development of this compound. nih.gov
The process typically involves:
Method Selection: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. bioanalysis-zone.com
Sample Preparation: Methods for extracting Tiflucarbine and its metabolites from the complex biological matrix are developed to remove interfering substances.
Metabolite Profiling and Identification: In vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animals, are conducted to identify the major metabolic pathways of Tiflucarbine. nuvisan.comwuxiapptec.com The structures of these preclinical metabolites are elucidated using high-resolution mass spectrometry and sometimes NMR. bioanalysis-zone.com Understanding these metabolites is crucial, as they could be active or contribute to off-target effects. wuxiapptec.com
Method Validation: The analytical method is rigorously validated according to regulatory guidelines to ensure it is accurate, precise, and reproducible for quantifying both the parent drug and its key metabolites. ijpsjournal.com
These validated methods are then used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential information for its progression as a drug candidate. nuvisan.com
Future Research Directions and Unanswered Questions for Tiflucarbine Lactate
Identification of Novel Preclinical Targets and Signaling Pathways for Tiflucarbine (B1213415) Lactate (B86563)
The foundational research on tiflucarbine identified it as a multi-target agent, acting as a dual inhibitor of Protein Kinase C (PKC) and Calmodulin (CaM), and as a non-selective agonist at 5-HT1 and 5-HT2 serotonin (B10506) receptors. researchgate.netwikipedia.orgnih.govnih.gov Studies confirmed a specific, high-affinity binding site on calmodulin, suggesting this interaction contributes to its pharmacological effects. nih.gov In cellular models related to psoriasis, tiflucarbine was found to inhibit the proliferation of human keratinocytes and the release of reactive oxygen species (ROS) from leukocytes, an effect more strongly correlated with its PKC inhibition than its calmodulin antagonism. researchgate.netnih.gov
Future research should aim to dissect the relative contributions of these established targets to its observed antidepressant and anti-inflammatory effects. However, a significant and novel area for investigation lies in the potential role of the lactate counterion itself. Lactate is no longer considered merely a metabolic byproduct but is recognized as a crucial metabolic fuel and signaling molecule within the central nervous system (CNS). neurology.orgkjpp.net It can cross the blood-brain barrier and is readily used by neurons as an energy source, particularly during periods of high activity or metabolic stress like hypoglycemia. neurology.orgjneurosci.org Research has demonstrated that lactate has direct neuroprotective effects and that the brain may even prefer it over glucose as an energy substrate when available. kjpp.netjneurosci.org
This raises a pivotal question for Tiflucarbine Lactate: does the lactate component actively contribute to the compound's neuropsychiatric profile? Future studies should investigate whether the lactate moiety influences brain energy homeostasis, neuronal excitability, or neuroprotection, thereby complementing or synergizing with the effects of the parent tiflucarbine molecule. jneurosci.orgfrontiersin.org This represents a completely unexplored signaling pathway for this compound.
| Target Class | Specific Target/Pathway | Known/Potential Role | Supporting Evidence/Rationale | Citation |
|---|---|---|---|---|
| Established Targets | Protein Kinase C (PKC) | Inhibition; linked to anti-proliferative and anti-inflammatory effects. | Inhibited keratinocyte proliferation and ROS release in preclinical models of psoriasis. | researchgate.netnih.gov |
| Established Targets | Calmodulin (CaM) | Antagonism; specific binding site identified. | Inhibits calmodulin-dependent phosphodiesterase; may contribute to neuropsychiatric effects. | nih.govnih.gov |
| Established Targets | Serotonin Receptors (5-HT) | Agonism at 5-HT1 and 5-HT2 receptors. | Identified as a non-selective 5-HT agonist in animal models, contributing to its antidepressant profile. | wikipedia.orgnih.gov |
| Novel/Future Targets | Brain Lactate Metabolism | Potential modulation of neuronal energy supply and neuroprotection. | The lactate moiety could serve as an energy substrate for neurons, a novel mechanism not previously considered for this compound. | neurology.orgkjpp.netjneurosci.orgfrontiersin.org |
Exploration of Combination Strategies with Other Therapeutic Modalities in Preclinical Models
No preclinical studies have been published exploring this compound in combination with other therapeutic agents. This is a significant gap, as combination therapy is a cornerstone of treating complex multifactorial diseases. The polypharmacology of tiflucarbine presents a unique opportunity for rationally designed combination strategies aimed at enhancing efficacy or mitigating potential adverse effects.
Future preclinical research could investigate combinations based on its known mechanisms:
In Neuropsychiatry: Tiflucarbine could be combined with other antidepressants that have complementary mechanisms, such as selective serotonin reuptake inhibitors (SSRIs) or agents targeting norepinephrine (B1679862) or dopamine (B1211576) pathways. psychiatrist.com A combination could potentially achieve a broader spectrum of activity or a faster onset of action. Given its unique profile as a CaM and PKC inhibitor, combining it with mood stabilizers could be explored for bipolar disorder.
In Dermatology: For hyperproliferative skin disorders like psoriasis, tiflucarbine's anti-PKC and anti-inflammatory effects could be synergistic with other topical or systemic treatments, such as corticosteroids, vitamin D analogues, or even biologic agents that target specific cytokines. researchgate.netnih.govoup.com
The challenge with multi-target agents is to achieve a balanced activity profile. uu.nlnih.gov Combination strategies could be designed to augment a desired effect (e.g., boosting anti-inflammatory action) while counteracting a potentially undesirable one.
| Therapeutic Area | Potential Combination Agent | Rationale for Combination | Key Endpoints for Preclinical Study | Citation |
|---|---|---|---|---|
| Neuropsychiatry (Depression) | Selective Serotonin Reuptake Inhibitor (SSRI) | Complementary mechanisms targeting the serotonin system to potentially increase efficacy. | Behavioral despair tests (e.g., forced swim), neurochemical analysis, electrophysiology. | psychiatrist.com |
| Neuropsychiatry (Bipolar Disorder) | Mood Stabilizer (e.g., Lithium) | Tiflucarbine's PKC/CaM inhibition may synergize with the downstream effects of mood stabilizers. | Animal models of mania, assessment of neuronal excitability. | researchgate.netnih.gov |
| Dermatology (Psoriasis) | Topical Corticosteroid | Combine tiflucarbine's anti-proliferative effect with the potent anti-inflammatory action of steroids. | Models of inflammatory skin disease, measurement of epidermal thickness, inflammatory markers. | nih.govoup.com |
| Dermatology (Psoriasis) | TNF-alpha inhibitor | Combine broad PKC/CaM inhibition with targeted cytokine blockade for a multi-pronged anti-inflammatory approach. | Humanized skin explant models, cytokine profiling, immune cell infiltration analysis. | researchgate.nettandfonline.com |
Development and Validation of Advanced Preclinical Disease Models for this compound Research
A major challenge in drug development, particularly for neuropsychiatric disorders, is the poor predictive validity of traditional animal models. haifa.ac.ild-nb.info Early research on tiflucarbine relied on models like the forced swim test and drug discrimination studies in rodents. vulcanchem.comnih.gov While useful for initial screening, these models often fail to capture the complexity of human disease, contributing to the high failure rate of drugs in clinical trials. haifa.ac.ilnih.gov
Future research on this compound must employ advanced preclinical models to generate more translationally relevant data.
Human-Derived In Vitro Models: The use of induced pluripotent stem cells (iPSCs) to create patient-derived neurons and three-dimensional brain organoids offers an unprecedented window into human neurobiology. d-nb.infonih.gov These models could be used to study how tiflucarbine affects neural network activity, gene expression, and cellular signaling in a human-specific context. They are particularly valuable for dissecting the mechanisms of polygenic disorders and testing compounds on a genetic background relevant to the disease. nih.gov
Advanced Animal Models: For neuropsychiatric indications, moving beyond basic behavioral tests to models that incorporate electrophysiological readouts (e.g., EEG) can provide more objective, translatable biomarkers of drug effect. biotrial.com For dermatological research, the use of human skin explant cultures or xenograft models using patient-derived psoriatic tissue would offer a more accurate representation of human skin inflammation than rodent models alone.
| Model Type | Specific Example | Application for Tiflucarbine Research | Potential Insights | Citation |
|---|---|---|---|---|
| Human iPSC Models | Patient-derived 2D neuronal cultures | Assess effects on neuronal excitability, synapse formation, and gene expression in neurons from patients with depression. | Identify disease-relevant cellular phenotypes reversed by tiflucarbine. | nih.gov |
| Human iPSC Models | 3D Brain Organoids | Study effects on neural network development and function in a complex, multi-cellular human brain microenvironment. | Evaluate impact on circuit-level activity and cell-type specific responses. | d-nb.info |
| Advanced In Vivo Models | Rodent models with EEG monitoring | Measure changes in brain oscillations and electrical activity in response to tiflucarbine administration. | Provide translatable biomarkers of CNS target engagement and functional effect. | biotrial.com |
| Ex Vivo Human Tissue Models | Human psoriatic skin explants | Test the anti-proliferative and anti-inflammatory effects directly on diseased human tissue. | Provide strong evidence of potential clinical efficacy for dermatological indications. | researchgate.netnih.gov |
Q & A
Q. How should contradictory pharmacokinetic (PK) data for this compound across species be resolved?
- Methodological Answer : Conduct interspecies allometric scaling with correction factors for metabolic rate and plasma protein binding differences. Use mechanistic PK/PD modeling to reconcile discrepancies, incorporating in vitro-in vivo extrapolation (IVIVE) from hepatocyte assays . Cross-reference species-specific lactate clearance rates (Table 3, ) to contextualize findings.
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model binding affinities with plasma proteins (e.g., albumin) or receptors. Use density functional theory (DFT) to analyze hydrogen-bonding patterns, as demonstrated in ethyl lactate’s AIM studies (Fig. 5, ). Validate predictions with SPR or ITC experimental data .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex systems?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways affected by the compound. Use network pharmacology to identify off-target effects, prioritizing nodes with high betweenness centrality. Validate hypotheses via CRISPR-Cas9 knockouts or siRNA silencing . Reference lactate’s role in sepsis biomarker networks (Table 1, ).
Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound efficacy studies?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. For threshold effects, use segmented regression or Bayesian changepoint analysis. Report confidence intervals and effect sizes to avoid overinterpretation of small sample sizes . Cross-validate with bootstrap resampling.
Q. How should researchers address discrepancies between preclinical and clinical outcomes for this compound?
- Methodological Answer : Perform meta-analyses of preclinical data to identify publication bias or methodological heterogeneity (e.g., dosing regimens, animal models). In clinical trials, incorporate adaptive designs to refine endpoints based on interim biomarker analyses (e.g., lactate clearance rates, Table 3 ). Use translational PK modeling to bridge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
